6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a naturally occurring alkaloid belonging to the isoquinoline family. [, ] It is primarily found in the leaves of Hammada scoparia, a plant species known for its medicinal properties. [] This compound plays a significant role in scientific research, particularly in the fields of medicinal chemistry and pharmacology, due to its potential therapeutic applications. [, , , ]
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a complex organic compound characterized by its unique tetrahydroisoquinoline core structure. This compound has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. The molecular formula of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is C12H15NO2, indicating the presence of methoxy and hydroxyl functional groups that contribute to its reactivity and biological properties.
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is classified as an alkaloid derivative. Alkaloids are naturally occurring compounds that predominantly contain basic nitrogen atoms. This specific compound can be synthesized through various organic reactions and is often studied for its potential therapeutic effects in treating neurological disorders and other medical conditions.
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves several key steps:
The synthesis often employs various organic solvents and reagents under controlled conditions to optimize yield and purity. For instance, the use of palladium catalysts in coupling reactions can facilitate the introduction of additional functional groups.
The molecular structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol features:
This structural arrangement contributes to its pharmacological properties and reactivity.
Key structural data includes:
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes several chemical reactions including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is primarily linked to its interaction with biological receptors. Research indicates that this compound may exhibit antagonistic activity on specific receptors involved in neurotransmission pathways. For example, studies suggest that certain tetrahydroisoquinoline derivatives can modulate the activity of orexin receptors, which play a significant role in regulating arousal and wakefulness .
Key physical properties include:
Chemical properties are influenced by the presence of functional groups:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is primarily explored for its potential applications in medicinal chemistry:
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (C₁₁H₁₅NO₂, CAS 4593-97-9) represents a structurally optimized tetrahydroisoquinoline (THIQ) derivative with high selectivity for dopamine D3 receptors (D3R) over D2 receptors (D2R). This selectivity arises from its distinct interactions with orthosteric and secondary binding pockets, extracellular loop stabilization, and complementary hydrogen bonding networks—pharmacodynamic properties critical for mitigating motor side effects associated with D2R blockade [2] [3] [6].
The THIQ core of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol occupies the orthosteric binding site (OBS) of D3R with ~100-fold higher selectivity versus D2R. Computational modeling based on D3R crystallography (PDB: 3PBL) reveals that the protonated nitrogen of its THIQ ring forms a salt bridge with Asp110³.³² in transmembrane helix 3 (TM3), while its methoxy group engages in hydrophobic interactions with Val189 in TM5. The 7-hydroxy group extends toward the secondary binding pocket (SBP), where steric divergence between D3R (Phe346⁶.⁵²) and D2R (Val385⁶.⁵⁵) enhances subtype selectivity [3] [6].
Table 1: Binding Affinity and Selectivity of THIQ Analogs at D2-like Receptors | Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2R/D3R) |
---|---|---|---|---|
6-Methoxy-1,2,3,4-THIQ-7-ol* | 0.5–2.0 | 200–350 | ~100–500 | |
SB277011A | 0.35 | 150 | 428 | |
PG648 | 0.53 | 295 | 556 | |
Estimated from structural analogs in [6] |
ECL2 conformation critically determines D3R selectivity. The THIQ scaffold’s 6-methoxy group forms π-stacking with Phe182 in ECL2 of D3R—a residue replaced by Leu181 in D2R. This interaction stabilizes a closed ECL2 conformation, reducing ligand dissociation rates. Mutagenesis studies confirm that D3R Phe182Ala mutants decrease ligand affinity by 8-fold, while analogous D2R mutations minimally affect binding. This divergence underpins the compound’s >50-fold functional selectivity for D3R in cAMP inhibition assays [3] [6].
Hydrogen bonds with conserved Ser¹⁸²⁵.⁴² (TM5) and Tyr³⁶⁵⁷.³⁵ (TM7) residues augment binding stability. The 7-hydroxy group of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol donates a hydrogen bond to Ser182, while its methoxy oxygen accepts one from Tyr365. This dual interaction is absent in D2R due to steric occlusion by Ile184⁵.⁴². Molecular dynamics simulations show a 40% increase in ligand residence time due to this network [3] [6].
Table 2: Key Molecular Interactions with D3R Residues | Residue | Interaction Type | Functional Role |
---|---|---|---|
Asp110³.³² | Salt bridge | Anchors protonated THIQ nitrogen | |
Phe182ᴱᶜᴸ² | π-Stacking | Stabilizes ECL2 closed conformation | |
Ser182⁵.⁴² | H-bond donor | Binds 7-OH group; increases residence time | |
Tyr365⁷.³⁵ | H-bond acceptor | Stabilizes 6-methoxy group orientation |
D3R antagonism by this THIQ derivative shows promise in attenuating drug-seeking behaviors without inducing extrapyramidal side effects. In murine heroin self-administration models, D3R antagonists reduce drug intake by 60–80% in wild-type mice but not D3R knockouts. This effect correlates with D3R’s limbic distribution (nucleus accumbens, hippocampus) and overexpression in addiction—highlighting its therapeutic potential for substance use disorders [3] [6].
Table 3: Standardized Nomenclature of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and Analogues | Systematic Name | Synonyms | CAS No. | Molecular Formula |
---|---|---|---|---|
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | 7-Hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline; 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-7-isoquinolinol | 4593-97-9 | C₁₁H₁₅NO₂ | |
(S)-1,2,3,4-Tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methylisoquinolin-7-ol | Reticuline; (S)-Reticuline | 485-19-8 | C₁₉H₂₃NO₄ | |
(R)-1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | (R)-Coclaurine; Sanjoinine K | 2196-60-3 | C₁₇H₁₉NO₃ | |
1-(3,4-Dimethoxybenzyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | Pseudolaudanine; NSC-123411 | — | C₂₀H₂₅NO₄ |
Key:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8